molecular formula C14H13NO3 B14342057 3-(1-Anilinoethylidene)-4-methyl-2H-pyran-2,6(3H)-dione CAS No. 106104-59-0

3-(1-Anilinoethylidene)-4-methyl-2H-pyran-2,6(3H)-dione

Cat. No.: B14342057
CAS No.: 106104-59-0
M. Wt: 243.26 g/mol
InChI Key: FGGJIXBKFJPBSB-UHFFFAOYSA-N
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Description

3-(1-Anilinoethylidene)-4-methyl-2H-pyran-2,6(3H)-dione: is a chemical compound known for its unique structure and properties It belongs to the class of pyran derivatives and is characterized by the presence of an anilino group attached to an ethylidene moiety, which is further connected to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Anilinoethylidene)-4-methyl-2H-pyran-2,6(3H)-dione typically involves the condensation of aniline with an appropriate aldehyde or ketone, followed by cyclization to form the pyran ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization processes. The specific reagents and conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring high product quality. The use of advanced catalytic systems and optimized reaction parameters can significantly enhance the overall production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Anilinoethylidene)-4-methyl-2H-pyran-2,6(3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The anilino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Anilinoethylidene)-4-methyl-2H-pyran-2,6(3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Anilinoethylidene)-2,4(3H,5H)-thiophenedione
  • 3-(1-Anilinoethylidene)-2,4(3H,5H)-furanedione
  • 3-(1-Anilinoethylidene)-2,4(3H,5H)-pyrrolidinedione

Uniqueness

3-(1-Anilinoethylidene)-4-methyl-2H-pyran-2,6(3H)-dione stands out due to its unique pyran ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.

Properties

CAS No.

106104-59-0

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

6-hydroxy-4-methyl-5-(C-methyl-N-phenylcarbonimidoyl)pyran-2-one

InChI

InChI=1S/C14H13NO3/c1-9-8-12(16)18-14(17)13(9)10(2)15-11-6-4-3-5-7-11/h3-8,17H,1-2H3

InChI Key

FGGJIXBKFJPBSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC(=C1C(=NC2=CC=CC=C2)C)O

Origin of Product

United States

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